molecular formula C22H19Cl2N3OS2 B11638231 2-Amino-1-(3,4-dichlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-37-1

2-Amino-1-(3,4-dichlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11638231
CAS No.: 476483-37-1
M. Wt: 476.4 g/mol
InChI Key: BBXIVOVYFAZKOE-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dichlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-dichlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3,4-dichlorophenyl-3-oxobutanoate. This intermediate then undergoes cyclization with 2-amino-5-methylthiophene-3-carbonitrile under acidic conditions to yield the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and amino groups, leading to the formation of sulfoxides or sulfone derivatives and nitroso or nitro compounds, respectively.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, or the nitrile group, reducing it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating mixtures can be used under controlled conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound is investigated for its potential pharmacological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry

In industry, the compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-Amino-1-(3,4-dichlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects is likely related to its ability to interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the compound’s potential anti-inflammatory activity could be due to inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-dichlorophenyl)-4-(5-methylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(3,4-dichlorophenyl)-4-(2-methylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-1-(3,4-dichlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to the presence of the methylthio group on the thiophene ring. This unique substitution can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications such as enhanced binding affinity or selectivity for certain biological targets.

Properties

CAS No.

476483-37-1

Molecular Formula

C22H19Cl2N3OS2

Molecular Weight

476.4 g/mol

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H19Cl2N3OS2/c1-11-8-13(22(29-2)30-11)19-14(10-25)21(26)27(12-6-7-15(23)16(24)9-12)17-4-3-5-18(28)20(17)19/h6-9,19H,3-5,26H2,1-2H3

InChI Key

BBXIVOVYFAZKOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)Cl)Cl)N)C#N

Origin of Product

United States

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